Tridemorph

Description

Historical Development and Initial Research Trajectories

The development of Tridemorph (B114830) marked a significant point in the history of fungicides, particularly with the introduction of systemic compounds.

This compound was developed in the 1960s by the German multinational company BASF, which marketed it under the trade name Calixin. nih.govrayfull.comwikipedia.org Its introduction occurred during a decade that saw a rapid expansion in fungicide research and development, with a shift towards commercially produced products and an increased interest in their biochemical modes of action. apsnet.org this compound was one of several new systemic fungicides with novel structures introduced during the late 1960s and 1970s. frac.info Early applications focused on controlling specific fungal diseases in key crops. It was used to control Erysiphe graminis in cereals, Mycosphaerella species in bananas, and Corticium salmonicolor and Exobasidium vexans in tea. nih.govrayfull.com

Research on this compound has evolved over time, moving from initial studies on its broad efficacy to more detailed investigations into its mechanism of action and environmental fate. Early research established its systemic nature and eradicant action, being absorbed by leaves and roots. rayfull.comherts.ac.ukprimaryinfo.com Subsequent studies delved into its biochemical target, identifying it as an inhibitor of ergosterol (B1671047) biosynthesis. rayfull.comresearchgate.net Specifically, this compound inhibits sterol reduction (sterol-Δ¹⁴-reductase) and isomerization (Δ⁸ to Δ⁷-isomerase), crucial steps in the synthesis of ergosterol, a vital component of fungal cell membranes. rayfull.comresearchgate.net Research has also examined its persistence and degradation in the environment, with studies indicating moderate persistence in soil. rayfull.com

Discovery and Early Applications in the 1960s

Classification and Chemical Kinship within Agrochemicals

This compound is classified based on its activity and chemical structure, placing it within a specific family of fungicides.

This compound is classified as a systemic eradicant fungicide. nih.govrayfull.comherts.ac.ukariashimi.ir Systemic fungicides are absorbed by the plant and translocated within its tissues, offering both protective and curative action against fungal infections. frac.infoherts.ac.ukalbaugh.com This contrasts with contact fungicides that remain on the plant surface. The systemic nature of this compound allows it to control pathogens even within the plant's vascular system. herts.ac.uk

This compound belongs to the morpholine (B109124) fungicide family. nih.govherts.ac.ukresearchgate.netalbaugh.com Morpholine fungicides are characterized by the presence of a morpholine moiety, a six-membered saturated ring containing one oxygen and one nitrogen atom. nih.govrayfull.netnih.gov Other notable members of this family include dodemorph (B108676) and fenpropimorph (B1672530). apsnet.orgbdschapters.comwikipedia.org These fungicides are known for their activity against a range of fungal pathogens, particularly powdery mildews. apsnet.org Morpholine fungicides, including this compound, primarily exert their antifungal effects by inhibiting enzymes involved in sterol biosynthesis. rayfull.comresearchgate.netalbaugh.comnih.gov

Systemic Fungicide Classification

Scope and Significance of this compound Research

Research on this compound has encompassed various aspects, from its fundamental chemical properties and biological activity to its practical applications and environmental impact. Studies have investigated its efficacy against specific plant diseases in different crops, such as cereals and bananas. nih.govrayfull.com Furthermore, research has explored its mode of action at the biochemical level, focusing on its inhibition of ergosterol biosynthesis pathways. rayfull.comresearchgate.net The significance of this compound research lies in its contribution to understanding systemic fungicides, sterol biosynthesis inhibitors, and strategies for managing fungal diseases in agriculture. Research also considers its environmental fate and potential interactions within ecosystems. researchgate.net

Role in Crop Disease Management

Academic studies have extensively documented this compound's role in managing fungal diseases in various crops. It is particularly noted for its effectiveness against powdery mildew, caused by fungi such as Erysiphe graminis. wikipedia.org Research has demonstrated that this compound can significantly inhibit the growth of Erysiphe pisi, the causal agent of powdery mildew in grass pea, leading to enhanced yield. agriculturejournal.org Studies comparing this compound with other fungicides have shown it to be highly effective in reducing the percentage of conidial germination of Erysiphe pisi. agriculturejournal.org

Beyond powdery mildews, this compound has also shown efficacy against other fungal pathogens. In studies evaluating fungicides for the control of Rigidoporus microporus, a cause of white root rot in Para rubber, this compound demonstrated higher mycelial percentage inhibition in vitro and improved plant health in vivo compared to other tested fungicides like Benomyl and Bayfidan. modares.ac.ir Furthermore, this compound has been found effective in inhibiting the mycelial growth of Phytopythium sp., a pathogen causing root and stem rot in Catharanthus roseus. plantpathologyquarantine.org In trials for controlling foliar diseases in groundnut, formulations containing this compound have shown effective disease control and increased pod yield. tandfonline.com

However, the efficacy of this compound can vary depending on the specific pathogen and crop. For instance, in the management of powdery mildew (Erysiphe pisi) in peas, while several fungicides were effective, this compound showed a moderate level of disease control compared to others like Karathane and Hexaconazole in one study. plantarchives.org

Here is a summary of research findings on this compound's efficacy against various plant pathogens:

| Pathogen Species | Crop Affected | Disease | Observed Efficacy | Source |

| Erysiphe graminis | Various Cereals | Powdery Mildew | Used for control | wikipedia.org |

| Erysiphe pisi | Grass Pea (Lathyrus sativus) | Powdery Mildew | Significantly inhibited growth, managed disease, enhanced yield. agriculturejournal.org Most effective in reducing conidial germination among tested fungicides. agriculturejournal.org | agriculturejournal.org |

| Rigidoporus microporus | Para Rubber (Hevea brasiliensis) | White Root Rot | Most effective among tested fungicides in inhibiting mycelial growth and improving plant health. modares.ac.ir | modares.ac.ir |

| Phytopythium sp. | Catharanthus roseus | Root and Stem Rot | Effective in inhibiting mycelial growth. plantpathologyquarantine.org | plantpathologyquarantine.org |

| Various Foliar Pathogens | Groundnut (Arachis hypogaea) | Foliar Diseases | Formulations showed effective control and increased yield. tandfonline.com | tandfonline.com |

| Erysiphe pisi | Pea (Pisum sativum) | Powdery Mildew | Showed moderate disease control compared to other fungicides in one study. plantarchives.org | plantarchives.org |

Contribution to Mycology and Plant Pathology

This compound's study contributes to the academic fields of mycology and plant pathology by providing insights into fungal biology and disease control strategies. Research into its mode of action, disrupting membrane function, helps elucidate essential processes in fungal cells. herts.ac.uk Studies investigating the genetic control of resistance to this compound in fungi like Ustilago maydis contribute to understanding the mechanisms of fungicide resistance, a critical area in plant pathology. plantprotection.pl Furthermore, research evaluating this compound's efficacy against different fungal and oomycete pathogens, such as Erysiphe, Rigidoporus, and Phytopythium species, expands the knowledge base on the spectrum of activity of morpholine fungicides and informs integrated disease management approaches. agriculturejournal.orgmodares.ac.irplantpathologyquarantine.org The use of this compound in comparative studies with other fungicides helps researchers assess the relative effectiveness of different chemical classes and identify potential synergies or antagonisms. agriculturejournal.orgtandfonline.complantarchives.org

Broader Implications for Environmental Science and Toxicology

While a detailed toxicological profile is outside the scope of this article, academic research touches upon the broader implications of this compound for environmental science and toxicology. Studies have investigated the effects of pesticides, including fungicides like this compound, on soil microorganisms and their biochemical processes related to soil fertility. scispace.comresearchgate.net Research has explored the impact of this compound on the growth and activity of beneficial soil bacteria such as Azotobacter chroococcum, with some studies reporting slight inhibition of growth. scispace.com The interaction effects of fungicides on microbial populations and enzymatic activities in soil are areas of ongoing research within environmental science. researchgate.net Furthermore, the potential for fungicides to influence the production of mycotoxins by fungi under certain environmental conditions is a relevant area of study with implications for food safety and environmental health. oup.com The detection and identification of this compound in environmental and biological samples are also areas of interest in forensic toxicology, highlighting its presence and persistence in the environment. ycmou.ac.in

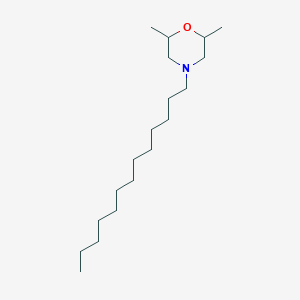

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-tridecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOPFCCWCSOHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCN1CC(OC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041376 | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24602-86-6, 81412-43-3 | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24602-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridemorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024602866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridemorph [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081412433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridemorph | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-4-tridecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Tridemorph | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanisms of Action and Biochemical Pathways

Ergosterol (B1671047) Biosynthesis Inhibition (EBI)

Tridemorph (B114830) is classified as an ergosterol biosynthesis inhibitor (EBI). nih.govnih.gov Unlike some other EBIs that target earlier steps, morpholine (B109124) fungicides like this compound primarily inhibit enzymes acting later in the ergosterol biosynthetic pathway. nih.govnih.govfrontiersin.org

One of the key enzymatic targets of this compound in the ergosterol biosynthesis pathway is sterol Δ14-reductase, also known as ERG24. nih.govnih.govfrontiersin.org This enzyme is responsible for reducing the double bond at the C14 position of the sterol nucleus. Inhibition of this enzyme prevents the proper maturation of sterol precursors into ergosterol. nih.govresearchgate.net

This compound also inhibits sterol Δ8→Δ7-isomerase, encoded by the ERG2 gene in fungi. nih.govnih.govfrontiersin.orgresearchgate.netcabidigitallibrary.org This enzyme catalyzes the isomerization of a double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring. nih.gov Research indicates that this compound can be a potent inhibitor of fungal Δ8→Δ7-isomerase activity. researchgate.netcabidigitallibrary.orgjst.go.jpbiorxiv.orgresearchgate.net While some studies suggest that this compound primarily affects the Δ8→Δ7-isomerase, others indicate it inhibits both Δ14-reductase and Δ8→Δ7-isomerase. researchgate.netcabidigitallibrary.orgjst.go.jpbiorxiv.org

The inhibition of sterol Δ14-reductase and Δ8→Δ7-isomerase by this compound leads to a significant alteration in the sterol composition of fungal cells. Instead of synthesizing ergosterol, fungi treated with this compound accumulate specific sterol intermediates upstream of the inhibited enzymatic steps. jst.go.jpnih.govapsnet.orgpjsir.org

A notable consequence of this compound treatment is the accumulation of Δ8-sterols. jst.go.jpnih.govapsnet.orgpjsir.org These sterols retain the double bond at the C8 position due to the inhibited Δ8→Δ7-isomerase activity. Examples of Δ8-sterols that may accumulate include Fecosterol and Episterol. jst.go.jp The accumulation of these atypical sterols disrupts the normal sterol profile required for proper membrane function. apsnet.org

Accumulated Δ8-Sterols in this compound-Treated Fungi

| Sterol Intermediate | Relevant Double Bond Position | Affected Enzyme |

| Δ8-Sterols (e.g., Fecosterol, Episterol) | Δ8 | Δ8→Δ7-Isomerase |

In addition to Δ8-sterols, this compound treatment can also lead to the accumulation of 9β,19-cyclopropyl sterols in some organisms. nih.govpjsir.org This accumulation has been observed in studies involving fungal and even plant systems treated with this compound, suggesting a potential, although perhaps less primary, effect on enzymes involved in cyclopropane (B1198618) ring formation or metabolism. nih.govpjsir.org

Accumulated Cyclopropyl (B3062369) Sterols in this compound-Treated Organisms

| Sterol Intermediate | Key Structural Feature |

| 9β,19-Cyclopropyl Sterols | Cyclopropane ring at C9-C19 |

The disruption of ergosterol biosynthesis and the subsequent accumulation of aberrant sterols like Δ8-sterols and 9β,19-cyclopropyl sterols have profound effects on fungal cell membranes. jindunchemistry.comontosight.airesearchgate.netresearchgate.netherts.ac.ukfrontiersin.org Ergosterol is crucial for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes. nih.gov The incorporation of atypical sterols alters the physical properties of the membrane, increasing its rigidity and permeability. researchgate.netresearchgate.net This compromised membrane integrity can lead to leakage of essential cellular constituents and impaired transport processes, ultimately disrupting cellular function and leading to inhibited fungal growth and cell death. jindunchemistry.comontosight.airesearchgate.netresearchgate.net Studies have shown that this compound can cause damage to the semi-permeability of fungal cell membranes, resulting in electrolyte leakage. researchgate.net

Accumulation of Specific Sterol Intermediates in Fungi

Δ8-Sterols

Broader Effects on Fungal Cellular Processes

While the primary target is sterol biosynthesis, this compound can exert broader effects on fungal cellular processes, particularly at higher concentrations.

Influence on Protein Biosynthesis in Fungi

At higher concentrations (e.g., 100 μM), this compound has been observed to suppress the incorporation of leucine-U-14C, an indicator of protein synthesis, in fungi like Botrytis cinerea. jst.go.jp However, these effects were not detected at lower, fungitoxic concentrations (e.g., 10 and 30 μM), suggesting that the inhibition of protein biosynthesis is likely a secondary effect occurring at concentrations exceeding those required for sterol biosynthesis inhibition. jst.go.jp

Effects on Lipid Biosynthesis in Fungi

Early work on the mode of action of this compound proposed actions on lipid biosynthesis in fungi pjsir.org. Studies have investigated the effect of this compound on the biosynthesis of polyisoprenoid compounds in plants, which are related to lipid metabolism jst.go.jp. While the primary focus remains on sterol biosynthesis, interference with lipid pathways at higher concentrations or as a secondary effect of membrane disruption is plausible. jst.go.jpresearchgate.net

Impact on Fungal Growth and Spore Germination

This compound significantly impacts fungal growth and development. At fungitoxic concentrations, it inhibits hyphal extension and can cause morphological abnormalities such as multiple emergence of germ tubes and excessive branching in fungi like Botrytis cinerea. jst.go.jp While a high concentration (100 μM) inhibited spore germination of B. cinerea, lower fungitoxic concentrations (10 and 30 μM) hardly inhibited spore germination but still caused morphological abnormalities and inhibited hyphal extension, indicating that the inhibition of ergosterol biosynthesis is the primary fungitoxic effect rather than direct inhibition of germination at lower concentrations. jst.go.jp this compound also suppresses mycelial growth and spore production google.com.

Comparative Studies with Other Sterol Biosynthesis Inhibitors

This compound is part of a larger group of sterol biosynthesis inhibitors (SBIs), and comparing its action to other classes and members within the morpholine group highlights its specific characteristics.

Differentiation from C-14 Demethylase Inhibitors (Triazoles)

This compound's mechanism of action is distinct from that of C-14 demethylase inhibitors (DMIs), such as triazoles (e.g., propiconazole (B1679638), fluconazole, voriconazole) nih.govmdpi.comepa.govherts.ac.ukthegoodscentscompany.comnih.govherts.ac.ukontosight.aiseq.esnih.gov. Triazoles primarily inhibit the enzyme lanosterol (B1674476) 14α-demethylase (ERG11), which is a cytochrome P450-dependent enzyme involved in the removal of the 14α-methyl group from lanosterol nih.govseq.esnih.gov. This leads to the accumulation of 14α-methyl sterols, which are toxic to the fungus nih.gov. In contrast, this compound targets later steps in the pathway, specifically Δ14-reductase and Δ8,7-isomerase nih.govresearchgate.netmdpi.com. This difference in target site means that this compound is effective against fungal strains that have developed resistance to triazoles due to alterations in the ERG11 enzyme or overexpression of efflux pumps that handle triazoles cabidigitallibrary.orggoogle.com.

Similarities and Differences with Other Morpholine Fungicides (e.g., Fenpropimorph (B1672530), Dodemorph)

This compound shares similarities with other morpholine fungicides like fenpropimorph and dodemorph (B108676) in that they all inhibit ergosterol biosynthesis and belong to the morpholine chemical class wikipedia.orgbcpc.orgnih.govherts.ac.ukthegoodscentscompany.comnih.govherts.ac.ukuni.lu. However, there are also differences in their specific target enzymes within the pathway. While this compound is reported to inhibit both Δ14-reductase and Δ8,7-isomerase nih.govresearchgate.netmdpi.com, fenpropimorph is primarily known to inhibit Δ14-reductase, although some studies suggest it can also affect Δ8,7-isomerase nih.govcabidigitallibrary.orgnih.govwikipedia.org. Dodemorph also inhibits sterol biosynthesis, targeting membrane function nih.govherts.ac.ukontosight.ai. These subtle differences in target profiles among morpholine fungicides can lead to variations in their spectrum of activity and the potential for cross-resistance in fungal populations bcpc.org.

Fungicide Resistance: Mechanisms and Management Strategies

Molecular and Genetic Basis of Tridemorph (B114830) Resistance

The development of resistance to this compound in fungal pathogens is a complex process involving specific alterations at the molecular and genetic levels.

Target-Site Alterations and Gene Mutations

Resistance to this compound is primarily linked to modifications in the enzymes it targets within the sterol biosynthesis pathway: Δ14-reductase (Erg24p) and Δ8→Δ7-isomerase (Erg2p) frontiersin.org. Mutations in the genes encoding these enzymes, ERG24 and ERG2, can lead to reduced binding affinity of this compound, thereby diminishing its inhibitory effect frontiersin.org. For instance, studies in Candida albicans have shown that overexpression of either the ERG2 or ERG24 genes can decrease sensitivity to morpholine (B109124) fungicides, including this compound frontiersin.org. While laboratory studies have demonstrated that resistance can be generated through mutations affecting these targets, the exact mechanisms of resistance in field populations are not always fully understood bcpc.org.

Efflux Pump Activation

Increased efflux of fungicides from fungal cells mediated by transporter proteins, such as ABC transporters and Major Facilitator Superfamily (MFS) transporters, is another mechanism contributing to fungicide resistance cabidigitallibrary.org. While this mechanism is well-documented for other classes of fungicides like azoles, its specific role in this compound resistance in plant pathogens appears to be of limited importance compared to target-site modifications cabidigitallibrary.org. However, some studies in model organisms like Saccharomyces cerevisiae have indicated the involvement of ABC transporters in resistance to morpholines, including this compound caister.com.

Cross-Resistance and Multiple Resistance Patterns

Cross-resistance occurs when resistance to one fungicide confers resistance to another fungicide. Multiple resistance involves a strain being resistant to fungicides from different chemical groups with distinct modes of action.

Resistance patterns to this compound can be complex. While cross-resistance is generally observed among fungicides within the same group targeting the same metabolic step frac.info, the situation with morpholines and other SBI fungicides can vary.

Lack of Cross-Resistance with Specific SBI Fungicides

An important aspect of this compound resistance is the observed lack of cross-resistance with certain other SBI fungicides, particularly the Demethylation Inhibitors (DMIs) frontiersin.orgbcpc.orgnih.govapsnet.org. DMIs, which inhibit the C14-demethylase (Erg11p/CYP51), represent a different class of SBI fungicides frac.infobdspublishing.com. Studies have shown that fungal strains resistant to DMIs often remain sensitive to this compound and other morpholines acs.orgfupress.netfupress.net. This lack of cross-resistance is significant for resistance management strategies, as it allows for the use of this compound in alternation or mixtures with DMIs to manage resistance development frac.infobcpc.org. For example, DMI-resistant strains of Botrytis cinerea did not show cross-resistance to this compound or fenpropimorph (B1672530) fupress.netfupress.net. Similarly, isolates of Monilinia fructicola resistant to the DMI fungicide SYP-Z048 did not exhibit cross-resistance to this compound apsnet.org. This differential cross-resistance pattern highlights the distinct target sites of morpholines and DMIs within the sterol biosynthesis pathway frac.infofrac.info.

Here is a table summarizing cross-resistance patterns with this compound:

| Fungicide Class (FRAC Group) | Example Fungicides | Cross-Resistance with this compound | Reference(s) |

| Amines (G2) | Fenpropimorph, Fenpropidin, Dodemorph (B108676) | Generally observed | bcpc.orgnih.gov |

| DMIs (G1) | Triazoles, Imidazoles | Generally Lacking | frontiersin.orgbcpc.orgnih.govapsnet.orgfupress.netfupress.net |

| Other SBI Classes | Allylamines (e.g., Terbinafine) | Generally Lacking | frontiersin.orgapsnet.orgoup.com |

Note: Cross-resistance patterns can vary depending on the specific fungal pathogen and the genetic basis of resistance.

Evolution and Epidemiology of this compound Resistance in Pathogen Populations

The evolution of fungicide resistance in pathogen populations is driven by selection pressure from repeated fungicide applications acs.orgwur.nl. While laboratory studies can readily generate mutants resistant to morpholines, including this compound, the development of high levels of resistance in field populations has been relatively slow compared to some other fungicide classes bcpc.org. This compound has been used for many years in some agricultural systems, such as for controlling Sigatoka disease in bananas, with monitoring programs indicating no significant changes in sensitivity in some regions over extended periods bcpc.org. However, decreased sensitivity for powdery mildews has been noted frac.info.

Resistance development can be either qualitative (resulting from a single gene mutation conferring high resistance) or quantitative (considered to be polygenic, involving multiple genes with smaller effects) frac.info. While the genetic basis of resistance in laboratory settings can be relatively simple, field resistance is often more complex and can be under polygenic control bcpc.orgfrac.info. Monitoring of pathogen populations is crucial to detect shifts in sensitivity and understand the epidemiology of resistance bcpc.orgfrac.infocirad.frplantarchives.org.

Strategies for Resistance Management in Agricultural Systems

Effective management of this compound resistance is essential to preserve its utility as a fungicide. Strategies primarily focus on reducing the selection pressure for resistant individuals in pathogen populations frac.infoplantarchives.org.

Key strategies for managing this compound resistance include:

Alternation and Mixtures: Using this compound in alternation or as a mixture with fungicides from different FRAC groups and with different modes of action is a cornerstone of resistance management frac.infobcpc.orgbcpc.orgapsnet.org. The lack of cross-resistance between this compound and DMIs makes them suitable partners in such strategies frac.infofupress.netfupress.net.

Limiting Application Frequency: Avoiding consecutive applications of this compound alone, especially against high-risk pathogens, helps reduce selection pressure frac.info.

Using Appropriate Rates: Applying this compound at recommended effective rates is crucial for robust disease control and can help prevent the selection of less sensitive strains frac.infobcpc.org. Reduced rates may accelerate shifts towards reduced sensitivity frac.info.

Integrated Pest Management (IPM): Incorporating non-chemical control methods and cultural practices alongside fungicide applications can further reduce reliance on fungicides and lower resistance risk plantarchives.org.

Monitoring: Continuous monitoring of pathogen populations for changes in sensitivity to this compound is vital to detect resistance early and adjust management strategies accordingly bcpc.orgfrac.infocirad.frplantarchives.org.

These strategies, often coordinated by organizations like the Fungicide Resistance Action Committee (FRAC), aim to delay the onset and spread of resistance, ensuring the continued effectiveness of this compound in controlling fungal diseases acs.orgplantarchives.orgbcpc.org.

Monitoring Sensitivity Baselines

Monitoring sensitivity baselines is a fundamental aspect of fungicide resistance management frac.info. A sensitivity baseline represents the range of responses of a target fungal population to a fungicide before widespread exposure and selection pressure have occurred frac.info. This baseline serves as a reference point to detect shifts in fungal sensitivity over time, which can indicate the emergence of less sensitive or resistant strains frac.info.

For this compound, establishing a baseline involves assessing the response of previously unexposed fungal isolates or populations using biological or molecular techniques frac.info. Studies have investigated the sensitivity of pathogens like Erysiphe graminis f. sp. hordei to this compound and other morpholine fungicides bcpc.org. While widespread resistance leading to field failures had not always been observed historically, some small shifts in population sensitivities were noted frac.infobcpc.org. Monitoring efforts help to quantify these shifts and inform resistance management strategies frac.info.

The process of establishing and monitoring sensitivity baselines should ideally follow standardized protocols to ensure reliable and comparable data across different studies and locations frac.info. Deviations from established methods can produce changes in data profiles frac.info.

Anti-Resistance Strategies and Programs

Effective anti-resistance strategies and programs are crucial for preserving the utility of fungicides like this compound frac.infoacs.org. These strategies aim to minimize the selection pressure that drives the evolution of resistant fungal strains acs.orgcirad.fr. For this compound, which is a site-specific inhibitor targeting ergosterol (B1671047) biosynthesis, the risk of resistance development exists jindunchemistry.comresearchgate.net.

Key strategies for managing resistance to this compound and other fungicides include:

Rotation with Fungicides of Different Chemical Classes: Alternating the use of this compound with fungicides that have different modes of action is a primary recommendation to reduce the risk of resistance jindunchemistry.comresearchgate.net. This prevents continuous selection pressure from a single mode of action cirad.fr.

Tank Mixtures: Combining this compound with fungicides from different chemical groups can also be an effective anti-resistance strategy cirad.frresearchgate.net. Mixtures can provide broader spectrum control and reduce the likelihood of resistance developing to either component alone researchgate.netapsnet.org. Studies have shown that mixtures of azoles and morpholines can positively influence both field performance and changes in sensitivity compared to using individual components bcpc.org.

Limiting Application Frequency: Reducing the number of this compound applications in a single growing season can help decrease selection pressure researchgate.net.

Using Labeled Rates: Applying fungicides at the recommended labeled rates is important. While some studies explored the effectiveness of lower rates under specific conditions, using appropriate rates based on disease severity and environmental conditions is generally advised bcpc.org.

Integrated Pest Management (IPM): Incorporating this compound into a broader IPM program is a key recommendation jindunchemistry.comjindunchemistry.com. IPM approaches combine various control methods, reducing reliance solely on chemical treatments researchgate.net.

The Fungicide Resistance Action Committee (FRAC) plays a significant role in developing and promoting anti-resistance strategies frac.infobcpc.org. These strategies often involve collaborations between the agrochemical industry and other partners to ensure they are scientifically sound and practical for implementation acs.org.

Integrated Pest Management Approaches

Integrated Pest Management (IPM) is a holistic approach to crop protection that emphasizes the combination of different methods to manage pests and diseases, including fungal pathogens jindunchemistry.comjindunchemistry.com. For diseases controlled by this compound, integrating its use into an IPM program is essential for sustainable disease management and mitigating the risk of resistance jindunchemistry.comcnagrochem.com.

IPM strategies for managing diseases targeted by this compound may include:

Cultural Practices: Implementing practices such as crop rotation, using resistant or tolerant varieties, optimizing planting density, and managing irrigation and fertilization can reduce disease incidence and severity, thereby reducing the need for frequent fungicide applications.

Biological Control: Utilizing beneficial microorganisms or other biological agents that can suppress fungal pathogens can complement chemical control and reduce selection pressure on fungicide-resistant strains.

Monitoring and Scouting: Regular monitoring of crops for early signs of disease allows for timely and targeted fungicide applications, rather than calendar-based spraying, which can reduce the total amount of fungicide applied.

Forecasting Models: Using disease forecasting models can help predict when conditions are favorable for disease development, allowing for more precise timing of fungicide applications.

Environmental Fate and Ecotoxicological Research

Environmental Degradation Pathways

The degradation of tridemorph (B114830) in the environment involves several processes, leading to its dissipation and the formation of metabolites. The rate and pathways of degradation can be influenced by various environmental factors, including soil properties, microbial activity, and pH levels.

Half-Life in Soil (Laboratory and Field Studies)

The persistence of this compound in soil is commonly evaluated by its half-life (DT₅₀), which represents the time required for 50% of the compound to dissipate. Studies conducted under laboratory and field conditions have reported varying half-life values for this compound.

In laboratory settings, the degradation half-life (DT₅₀) of this compound in soil has been reported to range from 20 to 50 days, depending on the specific conditions, such as pH rayfull.com. This compound is reported to degrade faster in acidic conditions (pH 5) compared to neutral (pH 7) or alkaline (pH 9) conditions .

Here is a summary of reported soil half-life values for this compound:

| Study Type | Conditions | Half-Life (DT₅₀) | Source |

| Laboratory | Various (e.g., pH) | 20-50 days | rayfull.com |

| Laboratory | pH 5 | 20-50 days | |

| Laboratory | pH 7 | 35 days | |

| Laboratory | pH 9 | 24 days | |

| Field | General | 14-34 days | rayfull.com |

| Field | Banana crops | 7.0-7.7 days |

Metabolite Formation in Soil and Plants

The degradation of this compound in soil and its metabolism in plants lead to the formation of various transformation products.

In soil, the initial degradation products of this compound have been reported to include this compound-N-oxide, 2,6-dimethyl morpholine (B109124), and carbon dioxide (CO₂) imskolkata.org. Another report also confirms 2,6-dimethylmorpholine (B58159) as a degradation product in soil imskolkata.org.

In plants, this compound is absorbed and can influence metabolic processes. Studies on wheat and maize seedlings have shown that this compound affects sterol biosynthesis, leading to the accumulation of specific sterols that are not typically abundant in untreated plants pjsir.orgnih.gov. These include 9β,19-cyclopropyl sterols and Δ8-sterols pjsir.orgnih.gov. The metabolism of this compound in plants primarily involves the oxidation of the 4-alkyl side-chain and/or the opening of the morpholine ring rayfull.com. This metabolic process results in the formation of mostly polar materials rayfull.com. Residues found in cereal grains at harvest are typically low and consist mainly of these polar metabolites rayfull.com.

Biodegradation by Microorganisms

Microorganisms play a significant role in the degradation of this compound in soil. This compound is reported to be biodegradable in soil environments imskolkata.org.

Specific microbial species have been identified that are capable of degrading this compound. A strain of Aspergillus fumigatus TDF-1, isolated from soil, demonstrated the ability to degrade this compound in culture imskolkata.org. Experiments showed that intact mycelium of Aspergillus fumigatus TDF-1 could degrade approximately 80% of the fungicide within 72 hours imskolkata.org. While Aspergillus fumigatus TDF-1 could degrade this compound, it was unable to utilize the compound as a sole carbon or nitrogen source imskolkata.org.

Morpholine fungicides, including this compound, have been shown to exhibit activity against certain bacteria, including Gram-positive and some Gram-negative species scirp.org. This compound can also impact soil enzymatic activity, with studies indicating inhibition of dehydrogenase, urease, and phosphatase enzymes mdpi.com.

Transport and Distribution in Environmental Compartments

The transport and distribution of this compound in the environment are influenced by its physical and chemical properties, as well as the characteristics of the environmental compartments.

Soil Adsorption (Koc values)

Soil adsorption is a critical process that affects the mobility and potential for leaching of pesticides in soil. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify the extent of a chemical's adsorption to soil organic matter. Higher Koc values indicate stronger adsorption to soil particles.

Reported Koc values for this compound range from 2500 to 10000 rayfull.com. These values suggest a strong tendency for this compound to adsorb to soil particles scribd.comchemsafetypro.com.

Based on common soil mobility classification schemes that utilize Koc values, this compound exhibits low to slight mobility in soil. According to McCall's classification scheme, Koc values between 2000 and 5000 are categorized as "Slightly mobile," while values greater than 5000 are considered "Immobile" chemsafetypro.com. The FAO classification similarly places compounds with Koc values between 1,000 and 10,000 as "Slightly Mobile" and those between 10,000 and 100,000 as "Hardly Mobile" chemsafetypro.com. This compound's reported Koc range falls within the "Slightly mobile" to "Hardly mobile" categories, indicating that it is not highly mobile in most soil types due to its strong adsorption.

Here is a summary of reported soil adsorption coefficient (Koc) values for this compound:

| Parameter | Value | Source |

| Koc | 2500-10000 | rayfull.com |

Potential for Particle-Bound Transport

Given the strong adsorption of this compound to soil particles as indicated by its high Koc values, there is a potential for its transport through the environment bound to these particles. Substances that are strongly adsorbed to soil organic matter and particles are less likely to move through the soil profile with water (leaching) scribd.comchemsafetypro.com. However, they can be transported if soil erosion occurs, where soil particles carrying the adsorbed chemical are moved by wind or water scribd.comchemsafetypro.commst.dk.

One assessment specifically indicates a "Moderate alert" for the potential for particle-bound transport of this compound, classifying this potential as "Medium" herts.ac.uk. This aligns with the understanding that while leaching might be limited due to strong adsorption, transport bound to eroded soil particles remains a relevant pathway for this compound in the environment.

Uptake and Distribution in Plants

Ecotoxicity Studies on Non-Target Organisms

Ecotoxicity studies assess the potential harm of chemical substances to non-target organisms, typically including species from different trophic levels such as aquatic organisms (fish, invertebrates, algae), terrestrial organisms (bees, earthworms, birds), and soil microbial communities mdpi.comchemsafetypro.commdpi.com.

Aquatic Organisms (e.g., Fish, Daphnia magna, Algae)

This compound has been found to be very toxic to aquatic life with long-lasting effects scbt.comlgcstandards.comlgcstandards.com. Acute toxicity studies on temperate freshwater fish, such as Oncorhynchus mykiss, have shown a 96-hour LC₅₀ value of > 3.4 mg/l, indicating moderate toxicity herts.ac.uk. For temperate freshwater aquatic invertebrates, specifically Daphnia magna, the acute 48-hour EC₅₀ value is > 1.3 mg/l, also suggesting moderate toxicity herts.ac.uk.

Research on the effect of this compound on algae, such as Chlorella sorokiniana, has shown that it can inhibit growth and completely inhibit the production of ergosterol (B1671047) at certain concentrations ebi.ac.uk. At a concentration of 1 ppm (equivalent to 3.3 x 10⁻⁶ M), this compound reduced the growth rate of Chlorella sorokiniana by approximately 50%, and at 2.5 ppm (8.3 x 10⁻⁶ M), the growth rate was reduced by about 75% ebi.ac.uk. The complete inhibition of ergosterol production in Chlorella sorokiniana occurred at a concentration of 1 ppm ebi.ac.uk.

Terrestrial Organisms (e.g., Bees, Earthworms, Birds)

This compound poses a moderate acute ecotoxicity risk to birds and earthworms herts.ac.uk. Standardized tests using surrogate species like honeybees (Apis mellifera), birds (Colinus virginianus, Corturnix japonica, and Anas platyrhynchos), and earthworms (Eisenia foetida) are commonly used in environmental risk assessments mdpi.com. For earthworms, acute toxicity is typically assessed via LC₅₀ values in mg/kg soil, while chronic toxicity is evaluated using NOEC values mdpi.com. This compound has a moderate acute ecotoxicity alert for earthworms herts.ac.uk.

For birds, acute toxicity is often expressed as the LD₅₀ in mg/kg body weight, and chronic toxicity as the NOEL in mg/kg body weight/day mdpi.com. This compound has a moderate acute ecotoxicity alert for birds herts.ac.uk. Data regarding specific acute LD₅₀ values for bees were not found in the provided search results herts.ac.uk.

Impact on Soil Microbial Communities and Enzyme Activities

Pesticides reaching the soil can directly impact the soil microbiota, which is a key indicator of soil fertility mdpi.com. Studies have reported that various pesticides can subdue soil enzyme activity, affecting the nutrient status of the soil mdpi.com. This compound is among the fungicides that have been shown to inhibit soil enzymatic activities mdpi.comvigyanvarta.in.

This compound has been found to adversely affect the populations of bacteria, fungi, and actinomycetes in soil, with the effect being dependent on the incubation time ebi.ac.ukresearchgate.netnih.gov. The depressive effect on these biotic components can be observed at relatively lower concentrations and becomes more pronounced with extended incubation periods imskolkata.org. While some studies on other fungicides showed initial decreases followed by increases in bacterial counts, this compound and vinclozolin (B1683831) demonstrated a depressive effect on all three groups over an 8-week incubation period imskolkata.org.

This compound has been shown to inhibit urea (B33335) hydrolysis in both culture and soil environments, and this inhibition can be more detrimental compared to other fungicides like vinclozolin ebi.ac.ukresearchgate.net. Urea hydrolysis, catalyzed by the urease enzyme produced by soil bacteria, is the initial step in the conversion of urea to ammonium (B1175870) mdpi.comfertilizerseurope.comejast.org. In soil, this compound at a concentration of 45 micrograms/g inhibited 50% of the ammonification of urea ebi.ac.ukresearchgate.net. In urea-hydrolyzing cultures, the ID₅₀ values for urea hydrolysis by Micrococcus sp., Proteus sp., and P. vulgaris were 80, 75, and 77 mg/L of this compound, respectively researchgate.net.

Nitrification, the biological oxidation of ammonium to nitrate, is another crucial microbially mediated process in the nitrogen cycle that can be impacted by fungicides mdpi.comfrontiersin.orgmdpi.com. This compound was found to be inhibitory to nitrification, although at somewhat higher concentrations than captan (B1668291) imskolkata.org. The ID₅₀ for nitrite (B80452) production in soil treated with this compound was 750 micrograms/g ebi.ac.ukresearchgate.net. Nitrification inhibitors work by suppressing the activity of enzymes like ammonia (B1221849) monooxygenase in soil bacteria, slowing the conversion of ammonium to nitrite fertilizerseurope.comfrontiersin.org.

This compound has also been reported to inhibit soil enzymatic activities such as dehydrogenase, urease, and phosphatase mdpi.comvigyanvarta.in. While low doses of this compound, along with other fungicides like propiconazole (B1679638) and captan, have been observed to stimulate cellulase (B1617823) activity initially, followed by weak inhibition and recovery, higher concentrations can be toxic to soil cellulase cabidigitallibrary.org. The pattern of enzyme stimulation at low doses and inhibition at high doses has been confirmed for this compound regarding invertase activity as well cabidigitallibrary.org.

Table 1: Ecotoxicity Data for this compound

| Organism Group | Endpoint | Value | Interpretation | Source |

| Aquatic | ||||

| Temperate Freshwater Fish (Oncorhynchus mykiss) | Acute 96 hr LC₅₀ (mg/l) | > 3.4 | Moderate | herts.ac.uk |

| Temperate Freshwater Invertebrates (Daphnia magna) | Acute 48 hr EC₅₀ (mg/l) | > 1.3 | Moderate | herts.ac.uk |

| Algae (Chlorella sorokiniana) | Growth Reduction (50%) at (ppm) | 1 | Inhibitory | ebi.ac.uk |

| Algae (Chlorella sorokiniana) | Growth Reduction (75%) at (ppm) | 2.5 | Inhibitory | ebi.ac.uk |

| Algae (Chlorella sorokiniana) | Ergosterol Production Inhibition (Complete) at (ppm) | 1 | Inhibitory | ebi.ac.uk |

| Terrestrial | ||||

| Birds | Acute Ecotoxicity Alert | Moderate | Moderate Toxicity | herts.ac.uk |

| Earthworms | Acute Ecotoxicity Alert | Moderate | Moderate Toxicity | herts.ac.uk |

| Soil Microorganisms | ||||

| Soil (Bacteria, Fungi, Actinomycetes) | Population Effect | Adversely Affected | Concentration & Time Dependent | imskolkata.orgebi.ac.ukresearchgate.netnih.gov |

| Soil (Urea Hydrolysis) | Inhibition (50% ammonification) at (µg/g) | 45 | Inhibitory | ebi.ac.ukresearchgate.net |

| Soil (Nitrification) | ID₅₀ for Nitrite Production at (µg/g) | 750 | Inhibitory | ebi.ac.ukresearchgate.net |

| Soil (Urea Hydrolysis in culture: Micrococcus sp.) | ID₅₀ (mg/L) | 80 | Inhibitory | researchgate.net |

| Soil (Urea Hydrolysis in culture: Proteus sp.) | ID₅₀ (mg/L) | 75 | Inhibitory | researchgate.net |

| Soil (Urea Hydrolysis in culture: P. vulgaris) | ID₅₀ (mg/L) | 77 | Inhibitory | researchgate.net |

| Soil Enzymes (Dehydrogenase, Urease, Phosphatase) | Activity Inhibition | Inhibitory | Dose Dependent | mdpi.comvigyanvarta.incabidigitallibrary.org |

| Soil Enzyme (Cellulase) | Activity Effect | Stimulatory (Low Dose), Toxic (High Dose) | Dose Dependent | cabidigitallibrary.org |

| Soil Enzyme (Invertase) | Activity Effect | Stimulatory (Low Dose), Inhibitory (High Dose) | Dose Dependent | cabidigitallibrary.org |

Influence on Cellulase Activity

Studies have investigated the impact of this compound on soil enzymatic activities, including cellulase, which plays a crucial role in the decomposition of cellulose (B213188) in soil. A laboratory experiment examined the effect of this compound at various concentrations (0 to 10 kg ha-1) on invertase and cellulase activity in a vertisol soil planted with groundnut (Arachis hypogaea). academicjournals.orgajol.inforesearchgate.net The results indicated that cellulase activity was significantly increased at a this compound level of 5.0 kg ha-1. academicjournals.orgajol.inforesearchgate.net However, at higher concentrations of 7.5 and 10 kg ha-1, this compound demonstrated toxicity, leading to a decrease in both cellulase and invertase activities. academicjournals.orgajol.inforesearchgate.net In soil samples treated with 2.5-5.0 kg ha-1 of the fungicide, the accumulation of reducing sugar was more pronounced at 20 days, and the activity of both enzymes decreased significantly with increasing incubation periods up to 30 and 40 days. academicjournals.orgajol.inforesearchgate.net

| This compound Concentration (kg ha-1) | Effect on Cellulase Activity |

| 2.5 | Significant increase |

| 5.0 | Significant increase |

| 7.5 | Toxic (decreased activity) |

| 10.0 | Toxic (decreased activity) |

Effects on Rhizobia and Nodulation

Research has also explored the effects of this compound on rhizobia, the bacteria responsible for forming symbiotic relationships with legumes and facilitating nitrogen fixation through nodulation. One study indicated that this compound was among the fungicides that reduced nodulation in legumes. researchgate.net Another study investigating the impact of soil pesticides on the growth of Rhizobium associated with red clover also included this compound in its assessment. researchgate.net While some seed fungicide treatments have been found to be inhibitory to rhizobia and reduce nodulation under controlled conditions and in the field, there is limited detailed information specifically on this compound's impact on rhizobial survival and nodulation in currently available search results nih.gov. However, the observation that this compound reduced nodulation suggests a potential negative interaction with this crucial symbiotic process in legumes researchgate.net.

Phytotoxicity Research

This compound has been reported to exhibit some phytotoxic effects on plants imskolkata.org.

Effects on Crop Growth and Sterol Composition

The phytotoxicity of this compound has been linked to its influence on plant growth and sterol biosynthesis. Studies on wheat (Triticum aestivum) and maize (Zea mays) seedlings treated with a soil drench of this compound have shown that a concentration of 250 µM depressed the growth of shoots, primary leaves, and roots, although it increased the dry matter content. pjsir.org

This compound is known to inhibit sterol biosynthesis in fungi, primarily by inhibiting the Δ8 → Δ7 isomerization reaction in ergosterol biosynthesis, leading to the accumulation of Δ8-sterols pjsir.org. Similarly, in plants, this compound has a profound effect on phytosterol biosynthesis pjsir.org. In maize leaves and roots, this compound treatment caused a dramatic accumulation of 9β,19-cyclopropyl sterols, with very few Δ5-sterols (the major sterols in untreated plants) being detected. nih.govnih.gov This strongly suggests that this compound inhibits the enzyme cycloeucalenol-obtusifoliol isomerase, which is responsible for opening the cyclopropane (B1198618) ring of cyclopropyl (B3062369) sterols. pjsir.orgnih.govnih.gov The presence of smaller amounts of unusual Δ8-sterols in treated plants also indicated an inhibition of the sterol Δ8 → Δ7 isomerase in plants, similar to its effect in fungi. pjsir.org The growth-retarding effects observed in wheat and maize seedlings at higher concentrations are likely a result of this inhibition of phytosterol biosynthesis pjsir.org. At lower concentrations, such as 5 µM, this compound was not observed to be phytotoxic pjsir.org.

| Crop | This compound Concentration | Effect on Growth | Effect on Sterol Composition |

| Wheat | 250 µM | Depressed shoot, leaf, and root growth; increased dry matter | Δ5-sterols largely replaced by 9β,19-cyclopropyl sterols; accumulation of Δ8-sterols |

| Maize | 250 µM | Depressed shoot, leaf, and root growth; increased dry matter | Δ5-sterols largely replaced by 9β,19-cyclopropyl sterols; accumulation of Δ8-sterols |

| Maize | 1-20 mg/L | Decreased seedling height (with increasing concentration) imskolkata.org | Dramatic accumulation of 9β,19-cyclopropyl sterols; Δ8-sterols also found at low concentrations nih.govnih.gov |

| Wheat | 5 µM | Not phytotoxic | Not specified in source |

Varietal Sensitivity in Cereals

Varietal sensitivity to fungicides, including this compound, can play a role in disease management strategies in cereals researchgate.netwindows.net. While this compound has been used extensively for cereal mildew control, evidence for a long-term decline in sensitivity in field populations of powdery mildew is not convincing, and no loss of field performance has been reported bcpc.org. However, differences in morpholine sensitivity between isolates of powdery mildew do exist and can be detected by various assay procedures, with the range of variation in natural cereal mildew populations potentially exceeding 50-fold bcpc.org.

Studies involving fungicide trials on winter wheat and spring barley have utilized a range of varieties with contrasting spectra of disease susceptibility to assess the effectiveness of different treatment programs, including those with a morpholine component like this compound windows.net. For spring barley, the effectiveness and cost-effectiveness of fungicide programs can depend on the variety windows.net. While fenpropimorph (B1672530) has sometimes shown better results than this compound on spring barley, the success of low-dose programs incorporating morpholines can depend on factors such as the stage of mildew development at application and the susceptibility of the variety windows.net. This highlights that the response to this compound can vary depending on the specific cereal variety being treated.

Metabolism and Toxicological Research in Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animals

Following oral administration in rats, Tridemorph (B114830) is rapidly absorbed and nearly completely eliminated within two days. rayfull.comskybluechem.comagropages.com

Metabolism of this compound in animals primarily occurs through oxidation of the 4-alkyl side-chain and/or by opening of the morpholine (B109124) ring. rayfull.comskybluechem.comagropages.comrayfull.com Limited information suggests that hydroxylation of the tridecyl side-chain and hydroxylation/oxidation of one of the methyl moieties in the morpholine ring are primary metabolic reactions in animals. chemicalbook.com

Mammalian Toxicology Research (Excluding Dosage/Administration and Basic Toxicity Data)

Mammalian toxicology research on this compound has investigated its potential effects on various biological endpoints, excluding detailed dosage/administration information and basic toxicity values.

While specific detailed findings on organ system studies in mammals are not extensively detailed in the provided snippets, long-term exposure to morpholine compounds, including this compound, may potentially lead to liver and kidney damage based on animal testing. scbt.com

Assessments of this compound's potential to cause mutagenic or genotoxic effects have yielded varied results. Some sources indicate it is not genotoxic rayfull.com, while others suggest limited evidence of a carcinogenic effect and that there is not enough data to make an assessment regarding mutations scbt.com. One source states that the mutagenicity of this compound is unknown based on inadequate data in 2005. regulations.gov However, a battery of mutagenic tests was reportedly submitted by the registrant after this assessment. regulations.govepa.gov In vitro tests, such as the Ames test using S. typhimurium, have shown negative results for mutagenicity. hpc-standards.com Mutation in mammalian somatic cells has shown equivocal evidence in hamster ovary studies, while sister chromatid exchange tests in hamster ovary cells were negative. hpc-standards.com Positive results were obtained in some in vivo mutagenicity (micronucleus test) studies in mice. hpc-standards.com this compound has been observed to have a mitodepressive effect on the meristematic cells of Allium cepa, increasing with concentration and treatment length, potentially leading to complete inhibition of cell division. researchgate.net It has also been revealed as a strong c-mitotic agent in Allium cepa. researchgate.net

Interactive Table: Mutagenicity/Genotoxicity Study Findings

| Test System | Endpoint | Result | Source |

| S. typhimurium (Ames test) | Mutagenicity | Not mutagenic | hpc-standards.com |

| Hamster ovary | Mutation in somatic cells | Equivocal evidence | hpc-standards.com |

| Hamster ovary | Sister chromatid exchange | Negative | hpc-standards.com |

| Mouse (in vivo micronucleus) | Mutagenicity | Positive results | hpc-standards.com |

| Allium cepa meristematic cells | Mitotic index | Mitodepressive | researchgate.net |

| Allium cepa meristematic cells | C-mitotic effect | Strong c-mitotic agent | researchgate.net |

Based on available data, there is no indication of carcinogenicity to humans, and this compound is not listed by IARC. nih.gov Some sources state it is not carcinogenic rayfull.com, while others suggest limited evidence of a carcinogenic effect and insufficient data for a full assessment scbt.com. Studies in rats treated with this compound for two years reportedly showed no evidence of tumors based on inadequate data in 2005. regulations.gov Animal testing did not show evidence of carcinogenicity in studies when indicated. hpc-standards.com

Endocrine Disruptor Screening Program (EDSP) Findings

The U.S. Environmental Protection Agency (EPA) developed the Endocrine Disruptor Screening Program (EDSP) to assess whether chemicals may affect estrogen, androgen, and thyroid hormonal pathways. aapco.orgexponent.com this compound has been considered within this program. Based on available information, this compound was reported to cause degeneration of the testes with oligospermia and azoospermia in subchronic rat studies, and cryptorchidism, dysplasia, and atrophy of the testes in subchronic dog studies. epa.gov However, these findings were considered preliminary and in need of confirmation. epa.gov The EDSP employs a tiered approach, with Tier 1 screening involving in vitro and in vivo assays to identify potential interactions with endocrine pathways, and Tier 2 testing involving definitive in vivo studies to identify adverse endocrine-related effects and establish dose-response relationships. aapco.orgexponent.com As science develops and resources permit, screening of additional hormone systems may be incorporated into the EDSP. epa.gov this compound may be subjected to further screening and/or testing under EDSP protocols to better characterize potential endocrine disruption effects. epa.gov

Residue Analysis in Food Commodities

Residue analysis of this compound in food commodities is a critical aspect of ensuring food safety, particularly for imported produce. epa.gov Studies have focused on determining dissipation rates, residue distribution in edible parts, and applying risk assessment methodologies.

Dissipation Rates and Half-Lives in Crops

Dissipation kinetics of pesticides in crops are a key factor in risk assessment. nih.gov Research on this compound in bananas under field conditions indicated that it dissipated quickly, with reported half-lives ranging from 7.0 to 7.7 days. researchgate.netnih.gov This suggests a relatively rapid decline in residue levels after application in this specific crop. Dissipation half-lives of pesticides in plants can vary widely depending on the substance, plant species, harvested component, and environmental factors. nih.gov

Residue Distribution in Edible Parts

The distribution of pesticide residues within different parts of a food commodity is important for dietary exposure assessment. A study on this compound in bananas showed varying residue levels in different components. researchgate.netnih.gov The residual distribution ranged from 0.01 to 0.26 mg/kg in whole bananas, 0.01 to 0.62 mg/kg in the peel, and <0.01 mg/kg in the pulp. researchgate.netnih.gov This indicates that residues are primarily concentrated in the peel, with much lower levels in the edible pulp.

Here is a summary of this compound residue distribution in bananas:

| Banana Component | Residue Range (mg/kg) |

| Whole Banana | 0.01 - 0.26 |

| Peel | 0.01 - 0.62 |

| Pulp | <0.01 |

Risk Assessment Methodologies

Risk assessment methodologies for pesticide residues in food involve evaluating potential dietary exposure and comparing it to toxicological reference values. epa.govqascf.com For this compound, a dietary (food) risk assessment has been conducted, particularly in the context of imported commodities like bananas and plantains, as there are no U.S. registrations for its use. epa.gov Acute and chronic dietary exposure analyses have been performed using unrefined Tier 1 assumptions, such as assuming tolerance level residues and 100% crop treated. epa.gov Risk assessment studies have shown that the risk quotient (RQ) values for this compound in bananas were below 1, indicating acceptable risk. researchgate.netnih.gov The EPA has determined that there is a reasonable certainty that no harm will result from exposure to this compound residues on commodities. epa.gov

Regulatory and Tolerance Reassessment Context

Under the Federal Food, Drug, and Cosmetic Act (FFDCA), as amended by the Food Quality Protection Act (FQPA), the EPA is required to reassess all existing tolerances for registered chemicals to ensure they meet current safety standards. epa.govgovinfo.govfederalregister.gov this compound tolerances have undergone reassessment in accordance with these regulations. epa.govgovinfo.govfederalregister.gov As there are no U.S. registrations for this compound, the existing tolerance is considered an import tolerance. epa.gov A tolerance has been established for residues of this compound in or on imported bananas (including plantains). epa.gov New foreign residue data has indicated a need to increase the established tolerance. epa.gov The EPA has evaluated the human health risks associated with this compound residues on commodities and concluded that the tolerance for this compound meets the FQPA safety standards. epa.govepa.gov

Analytical Methodologies for Tridemorph Detection and Quantification

Chromatographic Techniques

Chromatographic methods are widely used for the separation and quantification of tridemorph (B114830) in complex samples. These techniques leverage the differential partitioning of this compound between a stationary phase and a mobile phase to achieve separation from other compounds in the sample extract.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a common technique for the determination of this compound. HPLC coupled with UV detection or mass spectrometry is considered a standard method for quantifying this compound in environmental and biological matrices. Calibration is typically performed using certified reference standards. While the search results mention HPLC, they often refer to it in combination with mass spectrometry (HPLC-MS/MS or LC-MS/MS) for this compound analysis, highlighting the enhanced sensitivity and selectivity offered by the hyphenated technique.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS-MS)

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS-MS) is a rapid and sensitive method frequently employed for the determination of this compound residues in various samples, including fruits and agricultural commodities. nih.govresearchgate.netfao.org This technique combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry.

Sample preparation for LC-ESI-MS-MS analysis of this compound often involves extraction using solvents like acetone (B3395972) or acetonitrile (B52724). nih.govresearchgate.netfao.org Further purification steps, such as solid-phase extraction (SPE) using aminopropyl (NH2) cartridges, may be employed to reduce matrix interference. fao.org Quantification is typically carried out using matrix-matched calibration curves to account for matrix effects. nih.govresearchgate.net

Studies have demonstrated the effectiveness of LC-ESI-MS-MS for this compound analysis in different matrices. For instance, a method developed for banana and orange samples using acetone extraction showed a limit of detection (LOD) of 0.01 mg/kg for this compound and recoveries between 83% and 99% for spiked samples. nih.govresearchgate.net Another method for agricultural commodities using acetonitrile extraction and NH2 SPE reported LOD and limit of quantification (LOQ) values of 0.001 mg/kg and 0.005 mg/kg, respectively, with average recoveries ranging from 75.9% to 103.7%. fao.org LC-MS/MS methods have also been validated for determining this compound in tea samples, with LOD and LOQ values of 0.01 mg/L and 0.02 mg/L, respectively, and recoveries between 75.0% and 84.7%. researchgate.net

LC-MS/MS systems commonly utilize reversed-phase columns, such as Accuity UPLC BEH C18, with mobile phases consisting of water and methanol, often with additives like formic acid and ammonium (B1175870) formate. eurl-pesticides.eumdpi.com The mass spectrometer operates in multiple reaction monitoring (MRM) mode for targeted and sensitive detection. fao.orgeurl-pesticides.eu

| Matrix | Extraction Solvent | Clean-up Method | LC Column Type | Mobile Phase (A) | Mobile Phase (B) | LOD (mg/kg or mg/L) | LOQ (mg/kg or mg/L) | Recovery (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Banana and Orange | Acetone | None specified | Not specified | Not specified | Not specified | 0.01 | 0.05 | 83-99 | nih.govresearchgate.net |

| Agricultural Commodities | Acetonitrile | Aminopropyl (NH2) SPE | Not specified | Not specified | Not specified | 0.001 | 0.005 | 75.9-103.7 | fao.org |

| Tea | Acetonitrile | Aminopropyl (NH2) SPE | Not specified | Not specified | Not specified | 0.01 (mg/L) | 0.02 (mg/L) | 75.0-84.7 | researchgate.net |

| Import/Export Foods | Ethyl acetate | ENVI-Carb/LC-NH2 SPE | Not specified | Not specified | Not specified | 0.0025 (mg/ml) | Not specified | 80.2-101.8 | spkx.net.cn |

| Honey | Ethyl acetate | PSA and MgSO4 (GC-MS/MS part), reconstitution (LC-MS/MS part) | Zorbax SB-C18 | Water + 5mM Ammonium Formate + 0.01% Formic Acid | Methanol + 5mM Ammonium Formate + 0.01% Formic Acid | 0.0028-0.09 (LC-MS/MS) | Not specified | 70-120 | mdpi.comshimadzu.com |

Gas Liquid Chromatography (GLC)

Gas Liquid Chromatography (GLC), also referred to as Gas Chromatography (GC), is another chromatographic technique that has been used for the analysis of this compound. While HPLC- and LC-MS/MS are more frequently mentioned in recent literature for residue analysis, GLC has historically been employed for this compound detection and confirmation. regulations.govjistox.in

GLC methods for pesticides often involve electron ionization (EI) sources and triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode. eurl-pesticides.eumdpi.com Separation is typically achieved on capillary columns like DB5-MS. eurl-pesticides.eu Sample preparation for GC analysis can involve extraction followed by clean-up steps such as dispersive solid-phase extraction (dSPE) with PSA and MgSO4 to minimize matrix interference. shimadzu.com

One study mentions a GC/MS procedure for confirming this compound residues following a colorimetric method for enforcement purposes. regulations.gov Another publication refers to the detection and identification of this compound using both GLC and Thin Layer Chromatography in a case study. jistox.in While specific detailed protocols for GLC of this compound are less prominent in the provided search results compared to LC-MS/MS, its application in analytical procedures for this compound is noted.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple and rapid chromatographic technique that can be used for the detection of this compound, particularly in forensic or screening applications. jistox.inresearchgate.netresearchgate.netycmou.ac.in TLC involves separating compounds on a thin layer of stationary phase coated on a plate.

For this compound detection by TLC, the compound can be visualized using chromogenic reagents. This compound reacts with iodine in chloroform (B151607) solution to form a yellowish addition compound which, with starch solution, gives an intense blue colored spot with a detection limit of 5 µg. researchgate.netresearchgate.netycmou.ac.in Other reagents like methyl orange and bromophenol blue have also been used. Methyl orange can produce a yellow spot, while bromophenol blue yields an intense blue spot. researchgate.netresearchgate.netycmou.ac.in The detection limits reported for methyl orange and bromophenol blue are 10 µg and 1 µg, respectively. researchgate.netycmou.ac.in Biological impurities in samples are reported not to interfere with these detection methods. researchgate.netresearchgate.netycmou.ac.in TLC using n-hexane – acetone (4:1) as a solvent system on activated silica-gel plates has been described, with this compound exhibiting an Rf value of approximately 0.70. researchgate.net

Spectroscopic and Other Detection Methods

In addition to chromatographic techniques, spectroscopic and other methods have been explored for this compound detection and quantification, although they may be less common for routine residue analysis compared to hyphenated chromatographic-mass spectrometric methods.

Colorimetric Methods

Colorimetric methods involve a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the analyte. A colorimetric method for estimating this compound has been reported. imskolkata.org This method is based on the formation of a chloroform-soluble this compound/methyl orange addition complex. regulations.gov This colorimetric method has been noted as an analytical enforcement method for determining this compound residues. regulations.gov

Sample Preparation and Purification Techniques

Effective sample preparation and purification are critical steps in the analytical workflow for this compound to isolate the analyte from complex matrices and minimize interference. Various techniques are employed depending on the sample type.

For the determination of this compound residues in fruit samples like bananas and oranges, a simple extraction step using acetone with a high-speed blender has been employed. researchgate.netnih.govsigmaaldrich.com This is followed by a five-fold dilution of the extract before injection into the analytical system, without further sample pre-treatment. researchgate.netnih.govsigmaaldrich.com

In the analysis of this compound residues in tea samples, a method involves extracting residues with acetonitrile after hydration. researchgate.netfoodsafetykorea.go.kr This is followed by partitioning with saline water and purification using an aminopropyl (NH2) solid-phase extraction (SPE) cartridge. researchgate.net

For fruit-based baby food, a sample treatment method includes liquid-liquid extraction using acetonitrile, followed by a clean-up step utilizing dispersive solid-phase extraction (SPE) with a primary-secondary amine (PSA). nih.gov For multi-fruit and apple juices, a SPE procedure using Oasis HLB cartridges has been used. nih.gov